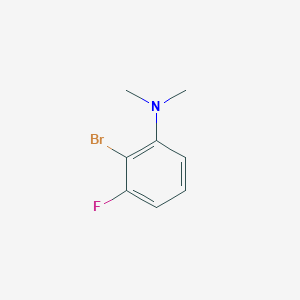
Thiazole, 2-hydrazinyl-5-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 2-hydrazinyl-5-(4-methylphenyl)- is a heterocyclic compound that features a thiazole ring substituted with a hydrazinyl group at the 2-position and a 4-methylphenyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-hydrazinyl-5-(4-methylphenyl)- typically involves the reaction of thiosemicarbazide with substituted α-haloketones. The reaction is carried out under reflux conditions in the presence of a base such as sodium acetate or potassium carbonate. The resulting thiazole derivative is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-hydrazinyl-5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Thiazole, 2-hydrazinyl-5-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities. .
Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of thiazole, 2-hydrazinyl-5-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and cancer cell growth.
Pathways Involved: It can inhibit key pathways such as DNA synthesis, protein synthesis, and cell division, leading to the suppression of microbial and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Thiazole, 2-hydrazinyl-4-phenyl-
- Thiazole, 2-hydrazinyl-5-(4-chlorophenyl)-
- Thiazole, 2-hydrazinyl-5-(4-methoxyphenyl)-
Uniqueness
Thiazole, 2-hydrazinyl-5-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
CAS No. |
516482-55-6 |
|---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
[5-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-12-10(13-11)14-9/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
SSWNEOQEFCKTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(S2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


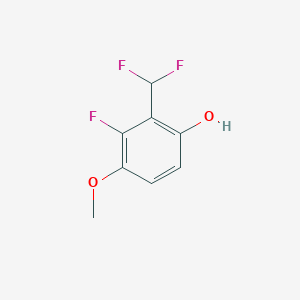
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
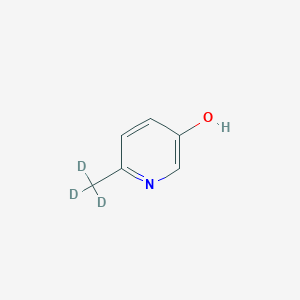
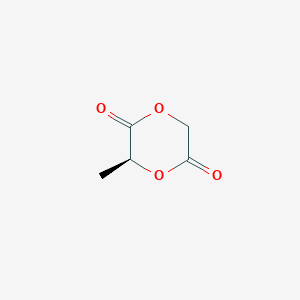

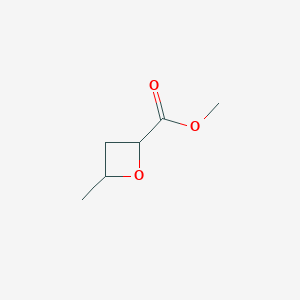




![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
